molecular formula C8H12O2 B102840 Methyl 1-cyclohexene-1-carboxylate CAS No. 18448-47-0

Methyl 1-cyclohexene-1-carboxylate

Cat. No. B102840
CAS RN: 18448-47-0
M. Wt: 140.18 g/mol
InChI Key: KXPWRCPEMHIZGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04249015

Procedure details

1-(2-Cyclohexen-1-yl)-2,2,2-trichloroethanol (20 g; 87.3 m. moles) was added to a solution of cupric chloride dihydrate (0.25 g; 1.47 m. moles) and a 1,10-phenanthroline hydrate (0.75 g; 3.8 m. moles) in methanol (150 ml). A rapid stream of oxygen was passed through the vigorously stirred solution and a solution of sodium (2.5 g; 108.5 m. moles) in methanol (50 ml) was added over a period of 41/4 hours. A solution of cupric chloride dihydrate (0.125 g; 0.733 m. moles) and 1,10-phenanthroline hydrate (0.375 g; 1.9 m. moles) in methanol (10 ml) was then added and the reaction allowed to proceed for a further 11/4 hours at a temperature of 20°-25° C. The reaction mixture was poured into ice-cold dilute hydrochloric acid, extracted with ether (4×100 ml) and the combined extracts washed twice with dilute aqueous sodium carbonate. The dried (MgSO4) extract was evaporated and the residue distilled to give a mixture of methyl 2-cyclohexene-1-carboxylate and methyl 1-cyclohexene-1-carboxylate (7.2 g; yield 59%), b.p. 80°-85° C./12 mm, containing about 90% of the former as indicated by G.L.C.
Quantity
0.75 g
Type
catalyst
Reaction Step One
Name
1-(2-Cyclohexen-1-yl)-2,2,2-trichloroethanol
Quantity
20 g
Type
reactant
Reaction Step Two
[Compound]
Name
cupric chloride dihydrate
Quantity
0.25 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2.5 g
Type
reactant
Reaction Step Four
[Compound]
Name
41
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four
[Compound]
Name
cupric chloride dihydrate
Quantity
0.125 g
Type
reactant
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Five
Quantity
0.375 g
Type
catalyst
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
150 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
C1(C(O)C(Cl)(Cl)Cl)CCCC=C1.O=O.[Na].[CH:16]1([C:22]([O:24][CH3:25])=[O:23])[CH2:21][CH2:20][CH2:19][CH:18]=[CH:17]1>CO.O.N1C2C(=CC=C3C=2N=CC=C3)C=CC=1>[C:16]1([C:22]([O:24][CH3:25])=[O:23])[CH2:21][CH2:20][CH2:19][CH2:18][CH:17]=1 |f:5.6,^1:14|

Inputs

Step One
Name
Quantity
0.75 g
Type
catalyst
Smiles
O.N1=CC=CC2=CC=C3C=CC=NC3=C12
Step Two
Name
1-(2-Cyclohexen-1-yl)-2,2,2-trichloroethanol
Quantity
20 g
Type
reactant
Smiles
C1(C=CCCC1)C(C(Cl)(Cl)Cl)O
Name
cupric chloride dihydrate
Quantity
0.25 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Four
Name
Quantity
2.5 g
Type
reactant
Smiles
[Na]
Name
41
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Five
Name
cupric chloride dihydrate
Quantity
0.125 g
Type
reactant
Smiles
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Name
Quantity
0.375 g
Type
catalyst
Smiles
O.N1=CC=CC2=CC=C3C=CC=NC3=C12
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(C=CCCC1)C(=O)OC
Step Seven
Name
Quantity
150 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
at a temperature of 20°-25° C
ADDITION
Type
ADDITION
Details
The reaction mixture was poured into ice-cold dilute hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (4×100 ml)
WASH
Type
WASH
Details
the combined extracts washed twice with dilute aqueous sodium carbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The dried (MgSO4)
EXTRACTION
Type
EXTRACTION
Details
extract
CUSTOM
Type
CUSTOM
Details
was evaporated
DISTILLATION
Type
DISTILLATION
Details
the residue distilled
CUSTOM
Type
CUSTOM
Details
to give

Outcomes

Product
Name
Type
product
Smiles
C1(=CCCCC1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 7.2 g
YIELD: PERCENTYIELD 59%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.